molecular formula C22H18N2O2 B376565 3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone

3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B376565
M. Wt: 342.4g/mol
InChI Key: ZZRHFPZYMXCDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with methoxyphenyl and methylphenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone typically involves the condensation of appropriate anilines with anthranilic acid derivatives, followed by cyclization. One common method includes:

    Condensation Reaction: Reacting 3-methoxyaniline with 4-methylanthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid.

    Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 3-(3-hydroxyphenyl)-2-(4-methylphenyl)quinazolin-4(3H)-one.

    Reduction: 3-(3-methoxyphenyl)-2-(4-methylphenyl)dihydroquinazolin-4(3H)-one.

    Substitution: 3-(3-nitrophenyl)-2-(4-methylphenyl)quinazolin-4(3H)-one.

Scientific Research Applications

3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-hydroxyphenyl)-2-(4-methylphenyl)quinazolin-4(3H)-one
  • 3-(3-methoxyphenyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one
  • 3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one

Uniqueness

3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C22H18N2O2/c1-15-10-12-16(13-11-15)21-23-20-9-4-3-8-19(20)22(25)24(21)17-6-5-7-18(14-17)26-2/h3-14H,1-2H3

InChI Key

ZZRHFPZYMXCDEH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)OC

Origin of Product

United States

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